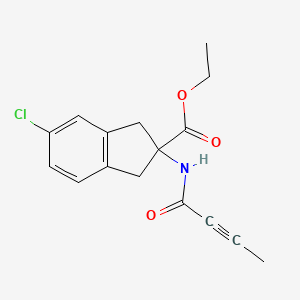
ethyl 2-(but-2-ynamido)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-(but-2-ynamido)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an indene core with a but-2-ynoylamino group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(but-2-ynamido)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Chloro Group: Chlorination of the indene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the But-2-ynoylamino Group: This step involves the reaction of the chlorinated indene with but-2-ynoic acid or its derivatives, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step is the esterification of the carboxylic acid group with ethanol, using an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-ynoylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbon-carbon triple bond in the but-2-ynoylamino group, converting it into a double or single bond.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives with saturated or partially saturated but-2-ynoylamino groups.
Substitution: Substituted indene derivatives with various functional groups replacing the chloro group.
科学的研究の応用
Chemistry
In chemistry, ethyl 2-(but-2-ynamido)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure may impart desirable properties to these materials, such as enhanced stability, reactivity, or mechanical strength.
作用機序
The mechanism of action of ethyl 2-(but-2-ynamido)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate would depend on its specific application. In a biological context, it could act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The but-2-ynoylamino group may play a crucial role in this interaction, potentially forming covalent bonds with target proteins or participating in non-covalent interactions like hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate: A closely related compound with a similar structure but lacking the chloro group.
Ethyl 2-(but-2-ynoylamino)-1,3-dihydroindene-2-carboxylate: Another analog without the chloro substitution.
Ethyl 2-(but-2-ynoylamino)-5-bromo-1,3-dihydroindene-2-carboxylate: A brominated analog that may exhibit different reactivity and biological activity.
Uniqueness
ethyl 2-(but-2-ynamido)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, allowing for the introduction of diverse functional groups. Additionally, the compound’s structure provides a versatile platform for the design of new molecules with tailored properties for specific applications.
特性
IUPAC Name |
ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-5-14(19)18-16(15(20)21-4-2)9-11-6-7-13(17)8-12(11)10-16/h6-8H,4,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLOESWNHFADTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














